2-Hydrazinylethane-1-sulfonamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Hydrazinylethane-1-sulfonamide involves several steps and can be achieved through different synthetic routes. One common method is the reaction of ethane-1-sulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Análisis De Reacciones Químicas

2-Hydrazinylethane-1-sulfonamide undergoes various chemical reactions due to the presence of both the sulfonamide and hydrazine functional groups. Some of the common reactions include:

Nucleophilic Substitution: The hydrazine group can act as a nucleophile and attack electrophilic centers on other molecules, leading to the formation of substituted products.

Condensation Reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

2-Hydrazinylethane-1-sulfonamide, also known as hydrazine sulfonamide, is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across several domains, including medicinal chemistry, materials science, and environmental studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of oxidative stress and the activation of specific signaling pathways. This dual action not only targets cancer cells but also minimizes damage to normal cells, highlighting its therapeutic promise in oncology .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. For example, polymers modified with this compound exhibit better resistance to degradation under high-temperature conditions .

Nanotechnology

The compound is also utilized in the field of nanotechnology. It can be employed to functionalize nanoparticles, enhancing their properties for applications in drug delivery systems. Studies have shown that nanoparticles coated with this compound demonstrate improved biocompatibility and targeted delivery capabilities, making them suitable for therapeutic applications .

Water Treatment

This compound has been explored for its potential in environmental remediation, particularly in water treatment processes. Its ability to react with various pollutants allows it to be used as a reagent in the removal of heavy metals and organic contaminants from wastewater . Research indicates that it can effectively chelate metal ions, facilitating their removal from aqueous solutions.

Soil Remediation

In soil remediation efforts, this compound has shown promise in degrading toxic organic compounds. Studies suggest that it can enhance the biodegradation rates of certain pollutants when applied to contaminated soils, thereby improving soil health and reducing environmental risks .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Hydrazinylethane-1-sulfonamide involves its interaction with various molecular targets through hydrogen bonding and nucleophilic attack. The sulfonamide group can participate in hydrogen bonding with biological molecules, while the hydrazine group can form covalent bonds with electrophilic centers, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2-Hydrazinylethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the hydrazine group, which imparts additional reactivity and potential for forming diverse chemical structures. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Similar Compounds

- Sulfamethazine

- Sulfadiazine

- Sulfanilamide

Actividad Biológica

2-Hydrazinylethane-1-sulfonamide, also known by its CAS number 1039961-64-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry, particularly for its applications in developing new therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

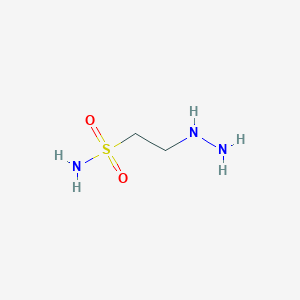

Chemical Structure and Properties

This compound features a hydrazine functional group attached to an ethane chain with a sulfonamide moiety. The general structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in bacterial folic acid synthesis, thereby exerting antibacterial effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogenic bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or protein production.

- Potential Anticancer Activity : Some research indicates that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways.

Antimicrobial Properties

Research has shown that this compound demonstrates significant antibacterial activity. A comparative study highlighted its effectiveness against several bacterial strains, as summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives, including this compound:

- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced bacterial load in infected mice models, showcasing its potential as a treatment for bacterial infections .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, suggesting possible applications in oncology .

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, there are reports of adverse reactions associated with their use. Common side effects include allergic reactions such as skin rashes and gastrointestinal disturbances. The incidence of severe reactions such as Stevens-Johnson syndrome has been documented but remains rare . Careful monitoring and patient history assessment are recommended when prescribing compounds like this compound.

Propiedades

IUPAC Name |

2-hydrazinylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCLHDDODHEKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039961-64-2 | |

| Record name | 2-hydrazinylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.